![molecular formula C14H12N4S B2753294 甲基-7-苯乙烯基[1,2,4]三唑并[1,5-a]嘧啶-2-基硫醚 CAS No. 1164564-47-9](/img/structure/B2753294.png)

甲基-7-苯乙烯基[1,2,4]三唑并[1,5-a]嘧啶-2-基硫醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

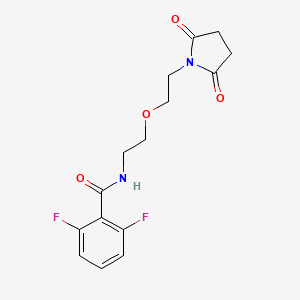

描述

[1,2,4]Triazolo[1,5-a]pyrimidines are a class of compounds that have diverse biological activity . They contain condensed triazole and pyrimidine rings .

Synthesis Analysis

A new multicomponent reaction for regioselective synthesis of substituted 1,2,4-triazolo[1,5-a]pyrimidines using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal was implemented .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

1,2,4-triazolo[1,5-a]pyrimidines can be synthesized by the multicomponent variant, the Biginelli reaction of ATs, 1,3-dicarbonyl or related compounds with aldehydes .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can be analyzed using various spectroscopic techniques such as IR and NMR .科学研究应用

合成与表征

研究探索了各种三唑并嘧啶衍生物的合成和表征,重点介绍了它们的复杂结构和进一步功能化的潜力。例如,Lahmidi 等人(2019 年)详细介绍了一种新型嘧啶衍生物的合成,重点介绍了其通过 X 射线衍射和光谱技术进行的结构表征,为理解类似化合物奠定了基础 (Lahmidi 等人,2019 年)。Gazizov 等人(2020 年)研究了偶氮并嘧啶的硝化,产生了一系列硝基三唑并嘧啶,然后还原它们,展示了化学通用性和创造多种衍生物的潜力 (Gazizov 等人,2020 年)。

生物活性

多项研究检查了三唑并嘧啶衍生物的生物活性,揭示了它们作为治疗剂的潜力。例如,由三唑并嘧啶合成的化合物对常见病原体表现出抗菌活性,表明在开发新型抗菌剂方面具有潜在应用 (Lahmidi 等人,2019 年)。其他研究重点关注这些化合物的抗肿瘤和抗病毒潜力,强调它们抑制癌细胞系和病毒生长的能力,表明它们在寻找新的抗癌和抗病毒疗法中具有重要意义 (Hafez & El-Gazzar,2009 年)。

超分子化学

三唑并嘧啶也已在超分子化学的背景下进行了研究,其中探索了它们形成具有材料科学中潜在应用的复杂结构的能力。Fonari 等人(2004 年)讨论了使用嘧啶衍生物形成氢键超分子组装体,展示了这些化合物在创建具有特定性质的新型材料中的效用 (Fonari 等人,2004 年)。

作用机制

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure have been reported to exhibit various biological activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .

Mode of Action

Similar compounds have been reported to inhibit the activity of their targets, leading to changes in cellular processes .

Biochemical Pathways

Based on the reported targets of similar compounds, it can be inferred that this compound may affect pathways related to immune response, cell growth, and differentiation .

Pharmacokinetics

The molecular weight of a similar compound, [1,2,4]triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, is reported to be 1501380 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well absorbed.

Result of Action

Similar compounds have been reported to display moderate antiproliferative activities against various cancer cells, with ic50 values < 80 μm .

安全和危害

属性

IUPAC Name |

2-methylsulfanyl-7-[(Z)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4S/c1-19-14-16-13-15-10-9-12(18(13)17-14)8-7-11-5-3-2-4-6-11/h2-10H,1H3/b8-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJCLXHJJRDDEV-FPLPWBNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN2C(=CC=NC2=N1)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NN2C(=CC=NC2=N1)/C=C\C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2753212.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2753216.png)

![Tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate](/img/structure/B2753221.png)

![ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B2753224.png)

![methyl 4,5-dimethoxy-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}benzoate](/img/structure/B2753228.png)

![Ethyl 4-[2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2753230.png)

![N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide](/img/structure/B2753233.png)